

# 4-Butoxybenzaldehyde chemical structure

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## Compound of Interest

Compound Name: 4-Butoxybenzaldehyde

Cat. No.: B1265825

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## Chemical Structure and Identification

**4-Butoxybenzaldehyde** is an organic compound characterized by a benzaldehyde ring substituted with a butoxy group at the para position.<sup>[1]</sup> This structure imparts both aromatic and aldehydic reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers for **4-Butoxybenzaldehyde**

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 4-butoxybenzaldehyde <sup>[2]</sup>  |
| CAS Number        | 5736-88-9 <sup>[2]</sup>   |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> <sup>[2]</sup>                          |
| Molecular Weight  | 178.23 g/mol <sup>[2]</sup>  |
| SMILES            | CCCCOC1=CC=C(C=C1)C=O <sup>[2]</sup>   |
| InChI             | InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 <sup>[2]</sup> |
| Synonyms          | p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy- <sup>[1]</sup> <sup>[2]</sup>            |

## Physicochemical Properties

**4-Butoxybenzaldehyde** is typically a colorless to pale yellow liquid with a characteristic aromatic odor.<sup>[1]</sup> Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for **4-Butoxybenzaldehyde**

| Property                              | Value   | Reference |
|---------------------------------------|---|-----------|
| Physical State                        | Liquid  | [3]       |
| Appearance                            | Colorless to light yellow, clear  | [1]       |
| Boiling Point                         | 285 °C (lit.)   | [3][4]    |
| Melting Point                         | 184 °C  | [4][5]    |
| Density                               | 1.031 g/mL at 25 °C (lit.)  | [3][4]    |
| Refractive Index (n <sub>20/D</sub> ) | 1.539 (lit.)  | [3]       |
| Flash Point                           | >113 °C (>235.4 °F) - closed cup  | [3]       |
| Solubility                            | Moderately soluble in water;<br>more soluble in organic<br>solvents like ethanol and ether. | [1]       |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Butoxybenzaldehyde**. Key spectral data are summarized below.

Table 3: Spectroscopic Data for **4-Butoxybenzaldehyde**

| Technique   | Key Data Points   |
|---|---|
| <sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )  | δH (ppm): 9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, J = 7.3 Hz, 3H)[4] |
| <sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ) | δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7[4]  |
| Mass Spectrometry (ESI-MS)                        | m/z 179.2 ([M + H] <sup>+</sup> )[4]  |
| Infrared (IR) Spectroscopy                        | Available through various databases.  |

## Synthesis of 4-Butoxybenzaldehyde

A common and efficient method for the synthesis of **4-Butoxybenzaldehyde** is the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 1-bromobutane.[4]

## Experimental Protocol: Williamson Ether Synthesis

Materials:

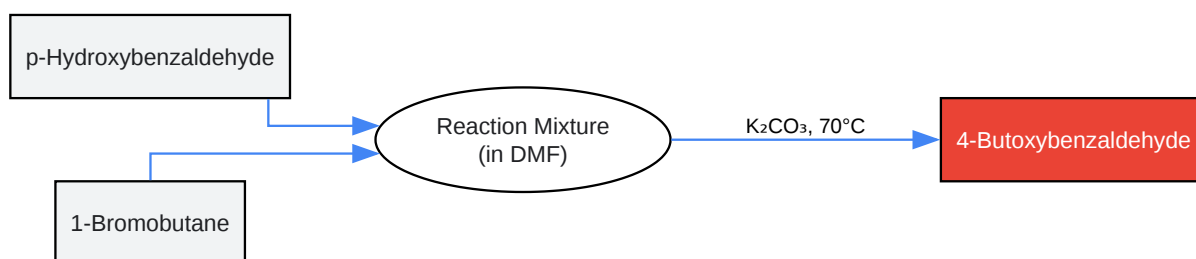
- p-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate
- Petroleum Ether
- Water
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- 100 mL round-bottomed flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[4]
- Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[4]
- Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the mixture.[4]
- Heat the reaction mixture to 70 °C and continue stirring for 20 hours.[4]
- After the reaction is complete, cool the mixture to room temperature.[4]
- Quench the reaction by adding excess water and extract the product with ethyl acetate.[4]
- Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[4]
- Filter the solution and concentrate the solvent using a rotary evaporator.[4]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain **4-butoxybenzaldehyde** as a brown oil.  
[4]



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Caption: Williamson ether synthesis of **4-Butoxybenzaldehyde**.

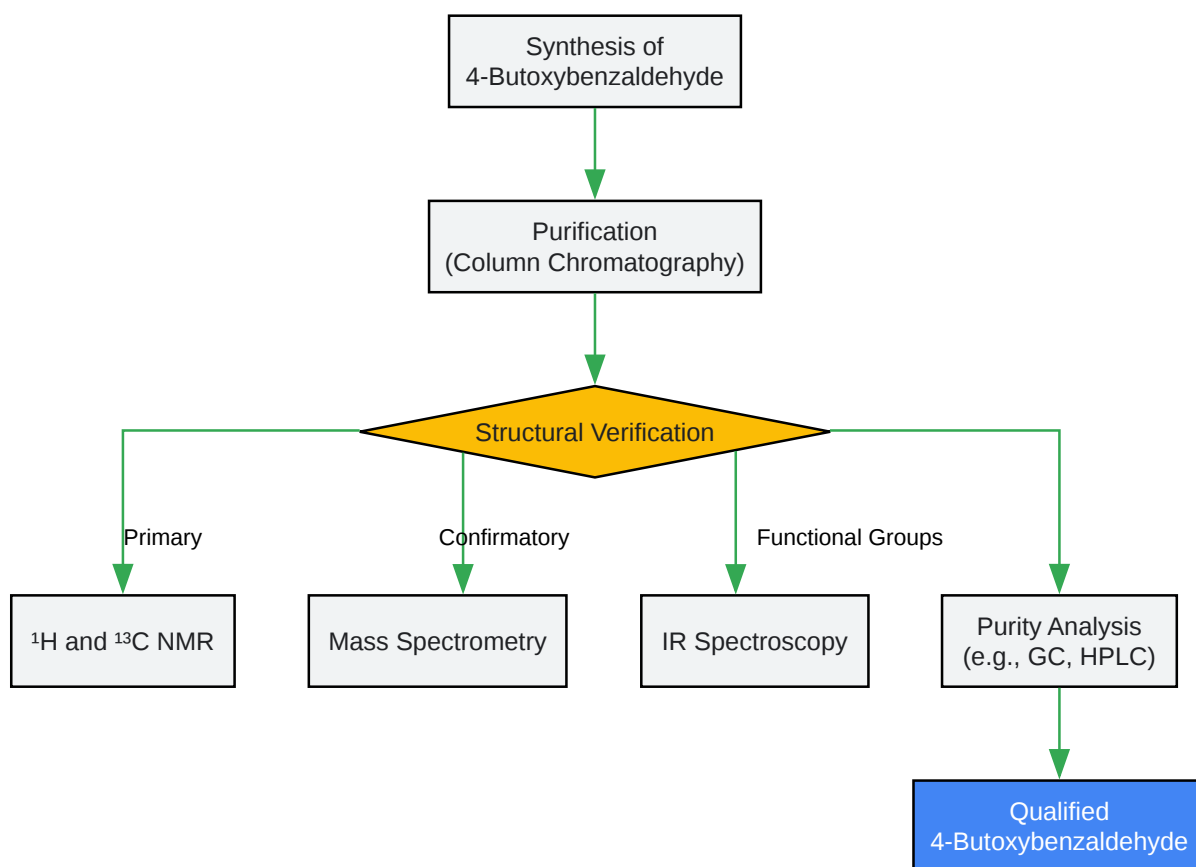
## Applications in Research and Drug Development

**4-Butoxybenzaldehyde** serves as a key building block in the synthesis of more complex molecules due to the reactivity of its aldehyde group.<sup>[1]</sup>

- **Synthesis of Heterocyclic Compounds:** It has been utilized in the synthesis of various heterocyclic compounds, such as 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione.<sup>[4]</sup>
- **Condensation Reactions:** It undergoes condensation reactions, for example, with androsta-1,4-diene-3,17-dione to form 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione.<sup>[4]</sup>
- **Enzyme Inhibition Studies:** The inhibitory effects of **4-Butoxybenzaldehyde** on the diphenolase activity of mushroom tyrosinase have been evaluated, suggesting its potential role in studying enzyme kinetics.<sup>[4]</sup>
- **Flavor and Fragrance:** Due to its aromatic nature, it can be used as a flavoring agent or fragrance component in certain applications.<sup>[1]</sup>

## Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of **4-Butoxybenzaldehyde**.



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Caption: Workflow for the synthesis and characterization of **4-Butoxybenzaldehyde**.

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## References

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- 2. 4-Butoxybenzaldehyde | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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